Bicyclo[5.2.1]deca-1,6-diene
CAS No.: 88348-59-8
Cat. No.: VC19250426
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88348-59-8 |
|---|---|
| Molecular Formula | C10H14 |
| Molecular Weight | 134.22 g/mol |
| IUPAC Name | bicyclo[5.2.1]deca-1,6-diene |
| Standard InChI | InChI=1S/C10H14/c1-2-4-9-6-7-10(8-9)5-3-1/h4-5H,1-3,6-8H2 |
| Standard InChI Key | VZGWYLUXAKFZNZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=C2CCC(=CC1)C2 |
Introduction
Structural Characteristics and Nomenclature
Bicyclo[5.2.1]deca-1,6-diene belongs to the class of bicyclic alkenes, defined by its bridgehead carbon atoms and two double bonds at the 1,6-positions. The IUPAC name reflects its bicyclic skeleton, where the numbering system prioritizes the longest bridge (five-membered ring) followed by the shorter bridges (two- and one-membered rings). Key structural insights include:
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Ring Strain and Geometry: The fused cycloheptene and cyclobutene rings introduce significant angle strain, particularly in the cyclobutene moiety, which adopts a non-planar conformation to alleviate torsional stress .
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Stereochemistry: The compound exhibits cisoid geometry at the bridgehead carbons, as evidenced by its canonical SMILES representation () .
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Comparative Analysis: Unlike tricyclic analogs like dicyclopentadiene (CAS: 77-73-6), which features a norbornene-like structure, bicyclo[5.2.1]deca-1,6-diene lacks additional ring fusion, resulting in distinct reactivity patterns .
Synthesis and Reaction Pathways
Catalytic Cycloaddition Approaches
While direct synthesis methods for bicyclo[5.2.1]deca-1,6-diene are sparsely documented, analogous bicyclic systems are often synthesized via transition-metal-catalyzed cycloadditions. For example, cobalt(I)-catalyzed cycloadditions of tropyl derivatives with alkynes or allenes yield structurally related bicyclo[4.2.1]nonadienes . These methods suggest potential pathways for synthesizing bicyclo[5.2.1]deca-1,6-diene through tailored substrate design.
Diels-Alder Reactions
The compound’s conjugated diene system positions it as a candidate for Diels-Alder reactions. Cyclic dienes like bicyclo[5.2.1]deca-1,6-diene undergo [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) to form bridged bicyclic adducts . For instance:
This reactivity is critical for constructing complex polycyclic frameworks in natural product synthesis .
Physicochemical Properties
The compound’s low polarity () suggests moderate hydrophobicity, aligning with its potential as a hydrophobic scaffold in drug design .
Applications in Research
Pharmaceutical Intermediates
Bicyclo[5.2.1]deca-1,6-diene’s unsaturated structure allows functionalization via hydrogenation, epoxidation, or cycloaddition. For example, hydrogenation yields saturated bicyclo[5.2.1]decane, a scaffold explored in bioactive molecule synthesis .
Materials Science
The compound’s rigidity and strain energy make it a candidate for polymer precursors. Analogous bicyclic dienes have been incorporated into high-performance resins and elastomers .
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| Dicyclopentadiene | Tricyclic | Higher ring strain, lower thermal stability |
| Bicyclo[4.2.1]nonadiene | Smaller bridged system | Enhanced reactivity in cycloadditions |
| Bicyclo[6.2.0]deca-2,6-diene | Larger bridge | Reduced angle strain, distinct synthetic routes |
Future Research Directions
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Synthetic Methodology: Developing catalytic asymmetric routes to access enantiopure derivatives.
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Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activities.
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Computational Studies: Modeling ring-strain effects on reaction kinetics and thermodynamics.
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